8-Phenyladenosine

Polyamine biosynthesis Cancer therapeutics Enzyme inhibition

8-Phenyladenosine (CAS 73340-78-0, C16H17N5O4, MW 343.34) is a synthetic purine nucleoside analog distinguished from endogenous adenosine by a phenyl substituent at the C8 position of the adenine base. Unlike N6-substituted adenosine derivatives—such as N6-phenyladenosine or the clinical-stage A3 agonist IB-MECA—the C8-phenyl modification produces a compound that can simultaneously engage adenosine receptors (primarily A1 and A2 subtypes) and modulate enzymes within the polyamine biosynthetic pathway, notably S-adenosylmethionine decarboxylase (AdoMetDC).

Molecular Formula C16H17N5O4
Molecular Weight 343.34 g/mol
Cat. No. B12939001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyladenosine
Molecular FormulaC16H17N5O4
Molecular Weight343.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1
InChIKeyVPKLCUYVISQZJY-UBEDBUPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyladenosine Procurement Guide: Distinguishing a C8-Modified Adenosine Analog from In-Class Alternatives


8-Phenyladenosine (CAS 73340-78-0, C16H17N5O4, MW 343.34) is a synthetic purine nucleoside analog distinguished from endogenous adenosine by a phenyl substituent at the C8 position of the adenine base [1]. Unlike N6-substituted adenosine derivatives—such as N6-phenyladenosine or the clinical-stage A3 agonist IB-MECA—the C8-phenyl modification produces a compound that can simultaneously engage adenosine receptors (primarily A1 and A2 subtypes) and modulate enzymes within the polyamine biosynthetic pathway, notably S-adenosylmethionine decarboxylase (AdoMetDC) [2]. This dual-target engagement is structurally impossible for N6-substituted analogs and establishes a distinct pharmacological profile that precludes direct functional substitution with other adenosine derivatives.

Why 8-Phenyladenosine Cannot Be Replaced by N6-Substituted or 8-Methyl Adenosine Analogs


The site of phenyl attachment—C8 versus N6—is the primary determinant of 8-Phenyladenosine's unique pharmacological fingerprint and cannot be interchanged. In the AdoMetDC system, 8-methyl substitution enhances inhibitory potency (e.g., IC50 = 5–7 nM), whereas 8-phenyl substitution consistently abolishes inhibitory activity (<5% inhibition at 100 μM) [1]. Conversely, in adenosine receptor pharmacology, 8-Phenyladenosine functions as an antagonist that reduces agonist-induced behavioral responses in vivo, while N6-substituted analogs such as N6-cyclohexyladenosine (CHA) and NECA act as agonists in the same paradigm [2]. These divergent structure-activity relationships mean that procuring an N6-phenyladenosine, 8-methyladenosine analog, or a selective A3 agonist like IB-MECA will yield fundamentally different biological outcomes and cannot serve as a drop-in replacement for 8-Phenyladenosine in any experimental context where C8-phenyl substitution is the design variable.

8-Phenyladenosine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


AdoMetDC Inhibition: 8-Phenyl Substitution Abolishes Activity While 8-Methyl Substitution Enhances It

In a systematic SAR study of C8-substituted AdoMet analogs, the addition of an 8-phenyl group consistently eliminated human AdoMetDC inhibitory activity across multiple chemical series. The 8-methyl analog (compound 12a) inhibited hAdoMetDC with an IC50 of 7 nM, representing a ~8-fold improvement over the unsubstituted parent (compound 5, IC50 = 55 nM). In contrast, the 8-phenyl analog (compound 12c) produced less than 5% inhibition at 100 μM [1]. This pattern was replicated in a second series: 8-H analog 14a (IC50 = 49 nM) versus 8-phenyl analog 14b (<5% inhibition at 100 μM) versus 8-methyl analog 14d (IC50 = 5 nM) [1]. Across all series tested, 8-phenyl substitution resulted in a >2000-fold loss of potency relative to 8-methyl substitution.

Polyamine biosynthesis Cancer therapeutics Enzyme inhibition

In Vivo Adenosine Receptor Antagonism: 8-Phenyladenosine Blocks Agonist-Induced Behavioral Responses

In a rat behavioral model, intracerebroventricular (ICV) administration of 8-phenyladenosine (abbreviated 8-PT) reduced the inhibitory effects of the adenosine agonists NECA and N6-cyclohexyladenosine (CHA) on apomorphine-induced yawning [1]. This functional antagonism distinguishes 8-phenyladenosine from adenosine (which is a non-selective agonist at A1, A2A, and A3 receptors) and from N6-phenyladenosine derivatives (which act as agonists at adenosine receptor subtypes). The antagonist profile of 8-phenyladenosine aligns it more closely with 8-phenyltheophylline (also abbreviated 8-PT), a classical adenosine receptor antagonist, but with the critical distinction that 8-phenyladenosine retains the ribose moiety, enabling its use in nucleoside transporter and phosphorylation studies not accessible with xanthine-based antagonists.

Behavioral pharmacology Adenosine receptor antagonism CNS research

Trypanosomal GAPDH Inhibition: Micromolar Activity Differentiates 8-Phenyladenosine from Potent Antiparasitic Adenosine Analogs

8-Phenyladenosine inhibits glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) from Trypanosoma brucei with an IC50 of 10,000 nM (10 μM) and inhibits human erythrocyte GAPDH with the same IC50 value of 10,000 nM [1]. This micromolar potency and lack of selectivity between parasite and host enzymes distinguishes 8-phenyladenosine from optimized adenosine analogs such as tubercidin derivatives, which achieve nanomolar IC50 values against T. brucei gGAPDH. The absence of selectivity (human IC50 / T. brucei IC50 ratio ≈ 1) makes 8-phenyladenosine suitable as a non-selective adenosine analog control in antiparasitic screening cascades, rather than as a lead compound.

Antiparasitic drug discovery Trypanosoma brucei Glycosomal GAPDH

Human A2A Receptor Agonist Activity: Nanomolar Potency Contrasts with AdoMetDC Inactivity

Despite abolishing AdoMetDC inhibitory activity, 8-phenyladenosine retains agonist activity at the human adenosine A2A receptor, stimulating cAMP production with an EC50 of 6.60 nM in CHO cells expressing recombinant hA2A [1]. This nanomolar potency is comparable to that of the endogenous agonist adenosine (EC50 typically 0.1–1 μM at A2A) and the non-selective agonist NECA (EC50 ~ 0.76 μM at A2B). The coexistence of A2A agonist activity with AdoMetDC inactivity (IC50 > 100 μM) demonstrates that the 8-phenyl modification selectively ablates enzyme inhibition while preserving GPCR engagement, a functional bifurcation not observed with 8-methyladenosine analogs (e.g., 12a: AdoMetDC IC50 = 7 nM, A2A activity not reported but structurally consistent with dual activity).

GPCR pharmacology Adenosine A2A receptor cAMP signaling

8-Phenyladenosine Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control for AdoMetDC Inhibitor Screening Cascades

Procure 8-phenyladenosine as a defined negative control compound in AdoMetDC inhibitor screening programs. The evidence from McCloskey et al. (2009) demonstrates that 8-phenyl substitution consistently yields <5% inhibition at 100 μM across multiple chemotypes (compounds 12c, 14b, 17f, 18e, 19a–d) [1]. This makes 8-phenyladenosine the appropriate comparator for establishing assay windows and confirming that observed inhibition from 8-methyl or 8-ethyl analogs (IC50 = 5–15 nM) is substitution-dependent rather than scaffold-dependent. Use 8-phenyladenosine at 100 μM as a 'no-effect' benchmark alongside 8-methyladenosine analogs as positive controls.

Adenosine A2A Receptor Agonist Tool with Minimal Polyamine Pathway Interference

In experimental systems requiring selective activation of adenosine A2A receptors without confounding effects on polyamine biosynthesis, 8-phenyladenosine (A2A EC50 = 6.60 nM [1]) offers a >15,000-fold selectivity window over AdoMetDC inhibition (>100 μM). This functional decoupling is not achievable with adenosine (which modulates both adenosine receptors and serves as AdoMetDC substrate) or with 8-methyladenosine analogs, which potently inhibit AdoMetDC (IC50 = 5–7 nM) while potentially retaining adenosine receptor activity. Validate A2A-mediated effects by co-administering a selective A2A antagonist (e.g., ZM 241385) to confirm target engagement.

In Vivo Adenosine Receptor Antagonist Probe with Nucleoside Transporter Substrate Properties

For CNS behavioral pharmacology studies requiring adenosine receptor blockade with a ribose-containing nucleoside (rather than a xanthine), 8-phenyladenosine provides a unique chemical tool. As demonstrated by Zarrindast et al. (1995), ICV-administered 8-phenyladenosine reduces agonist-induced yawning in rats [1], confirming CNS penetration and functional adenosine receptor antagonism in vivo. Unlike 8-phenyltheophylline (which lacks the ribose moiety and cannot serve as a nucleoside transporter substrate), 8-phenyladenosine can be used to dissect the relative contributions of receptor antagonism versus transporter-mediated effects. This application is appropriate only when the nucleoside scaffold is a required experimental variable and cannot be fulfilled by classical xanthine antagonists.

Non-Selective Benchmark Compound in Antiparasitic Adenosine Analog Screening

In T. brucei drug discovery programs, deploy 8-phenyladenosine as a low-potency, non-selective reference compound (IC50 = 10,000 nM against both T. brucei gGAPDH and human GAPDH [1]) to calibrate assay sensitivity and establish differentiation thresholds for hit prioritization. Its lack of species selectivity (ratio ≈ 1) provides a baseline against which to measure the selectivity indices of optimized adenosine antimetabolites. Compounds demonstrating IC50 values within 10-fold of 8-phenyladenosine should be deprioritized, while those achieving >100-fold greater potency with >10-fold selectivity for parasite enzyme should be advanced.

Quote Request

Request a Quote for 8-Phenyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.